3,4-Dichloro-3',5'-dimethoxybenzophenone
CAS No.: 951892-36-7
Cat. No.: VC2475555
Molecular Formula: C15H12Cl2O3
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951892-36-7 |
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Molecular Formula | C15H12Cl2O3 |
Molecular Weight | 311.2 g/mol |
IUPAC Name | (3,4-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C15H12Cl2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |
Standard InChI Key | FWSZRJDEGVMIOR-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Introduction
Structure and Properties
Chemical Structure
3,4-Dichloro-3',5'-dimethoxybenzophenone consists of two aromatic rings connected by a carbonyl group. The first ring contains two chlorine atoms at positions 3 and 4, while the second ring features two methoxy groups at positions 3' and 5'. This specific substitution pattern influences its chemical behavior and interactions with biological systems .
The molecular formula of 3,4-Dichloro-3',5'-dimethoxybenzophenone is C₁₅H₁₂Cl₂O₃, with a molecular weight of 311.16 g/mol . The compound can be represented by the following structural identifiers:
Identifier Type | Value |
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IUPAC Name | (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)methanone |
InChI | InChI=1S/C15H12Cl2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |
InChI Key | FWSZRJDEGVMIOR-UHFFFAOYSA-N |
SMILES | O=C(C1=CC=C(Cl)C(Cl)=C1)C=2C=C(OC)C=C(OC)C2 |
Physical Properties
The physical properties of 3,4-Dichloro-3',5'-dimethoxybenzophenone have been determined through various analytical methods. The compound typically appears as a crystalline solid with the following properties :
Property | Value |
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Physical State | Solid |
Purity (Commercial) | 97% |
Molecular Weight | 311.16 g/mol |
Solubility | Soluble in common organic solvents including chloroform, dichloromethane, DMSO, ethyl acetate, and methanol |
Storage Conditions | Room temperature |
Spectroscopic Properties
Spectroscopic analyses of 3,4-Dichloro-3',5'-dimethoxybenzophenone provide valuable information about its structural features and purity. Although specific spectroscopic data for this compound is limited in the available literature, general spectroscopic characteristics of similar benzophenone derivatives can provide insights into its expected spectral patterns.
Synthesis Methods
Friedel-Crafts Acylation
The most common synthetic route for 3,4-Dichloro-3',5'-dimethoxybenzophenone involves the Friedel-Crafts acylation reaction. This method typically uses 3,4-dichlorobenzoyl chloride and 3,5-dimethoxybenzene as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions .
The general reaction scheme can be represented as:
3,4-Dichlorobenzoyl chloride + 3,5-Dimethoxybenzene → 3,4-Dichloro-3',5'-dimethoxybenzophenone
This synthetic approach has been documented for similar benzophenone derivatives, as evidenced in the literature. For instance, a related compound, 2,6-Dichloro-3,5-dimethoxy benzophenone (compound 10), was prepared through PCC oxidation with a yield of 81% .
Other Synthetic Routes
Alternative methods for synthesizing substituted benzophenones include:
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Oxidation of secondary alcohols
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Carbonylative coupling reactions
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Cross-coupling reactions of aryl halides with aromatic compounds
Recent advances in synthetic methodologies have explored more efficient and environmentally friendly approaches, such as microwave-assisted synthesis, which has shown potential for reducing reaction times and improving yields for similar compounds .
Chemical Reactions
Types of Reactions
3,4-Dichloro-3',5'-dimethoxybenzophenone can participate in various chemical reactions, primarily due to the reactivity of its functional groups. Based on the reactivity patterns of similar benzophenone derivatives, the following reactions are anticipated:
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Reduction Reactions: The carbonyl group can undergo reduction to form the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Substitution: The chlorine atoms at positions 3 and 4 can be substituted by various nucleophiles, including amines, thiols, and alkoxides, leading to new derivatives.
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Photochemical Reactions: As a benzophenone derivative, it can undergo photochemical reactions, including hydrogen abstraction and photoreduction processes, which are relevant to its potential application as a photoinitiator .
Reaction Mechanisms
The reactivity of 3,4-Dichloro-3',5'-dimethoxybenzophenone is influenced by both the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methoxy groups. This combination creates a unique electronic environment that affects its participation in various reaction mechanisms.
For example, in nucleophilic substitution reactions, the chlorine atoms serve as leaving groups, facilitated by the electron-withdrawing nature of the carbonyl group. The methoxy groups, on the other hand, enhance the nucleophilicity of the aromatic ring, affecting the regioselectivity of electrophilic aromatic substitution reactions.
Applications
Scientific Research
3,4-Dichloro-3',5'-dimethoxybenzophenone serves as a valuable tool in scientific research, particularly in the following areas:
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Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules with potential biological activities.
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Medicinal Chemistry: As a pharmacophore in drug development, exploiting its biological activities and structural features.
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Chemical Biology: For studying interactions with biomolecules and elucidating mechanisms of action.
Industrial Applications
The industrial applications of 3,4-Dichloro-3',5'-dimethoxybenzophenone and similar benzophenone derivatives include:
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Photoinitiators: Benzophenones are widely used as photoinitiators in UV-curable coatings, inks, and adhesives due to their ability to generate reactive species upon UV irradiation.
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Specialty Chemicals: In the production of specialty chemicals and materials with specific properties.
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Pharmaceutical Intermediates: As building blocks in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
To better understand the structure-activity relationships of 3,4-Dichloro-3',5'-dimethoxybenzophenone, it is valuable to compare it with structurally related compounds. The following table presents a comparison of selected benzophenone derivatives:
This comparison highlights how subtle structural differences, such as the position and number of substituents, can significantly influence the chemical and biological properties of these compounds.
Current Research and Future Perspectives
Current research on benzophenone derivatives focuses on several key areas:
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Structure-Activity Relationship Studies: Investigating how structural modifications affect biological activities to design more potent and selective compounds.
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Development of Novel Synthetic Methodologies: Exploring more efficient, cost-effective, and environmentally friendly synthetic routes, such as microwave-assisted synthesis .
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Medicinal Chemistry Applications: Exploiting the antimicrobial and anticancer properties of benzophenone derivatives for drug development.
Future research directions may include:
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Targeted Biological Evaluations: Comprehensive assessment of the biological activities of 3,4-Dichloro-3',5'-dimethoxybenzophenone against specific pathogenic microorganisms and cancer cell lines.
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Mechanism Studies: Elucidation of the molecular mechanisms underlying its biological activities.
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Formulation Development: Incorporation into pharmaceutical formulations to enhance its bioavailability and therapeutic efficacy.
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